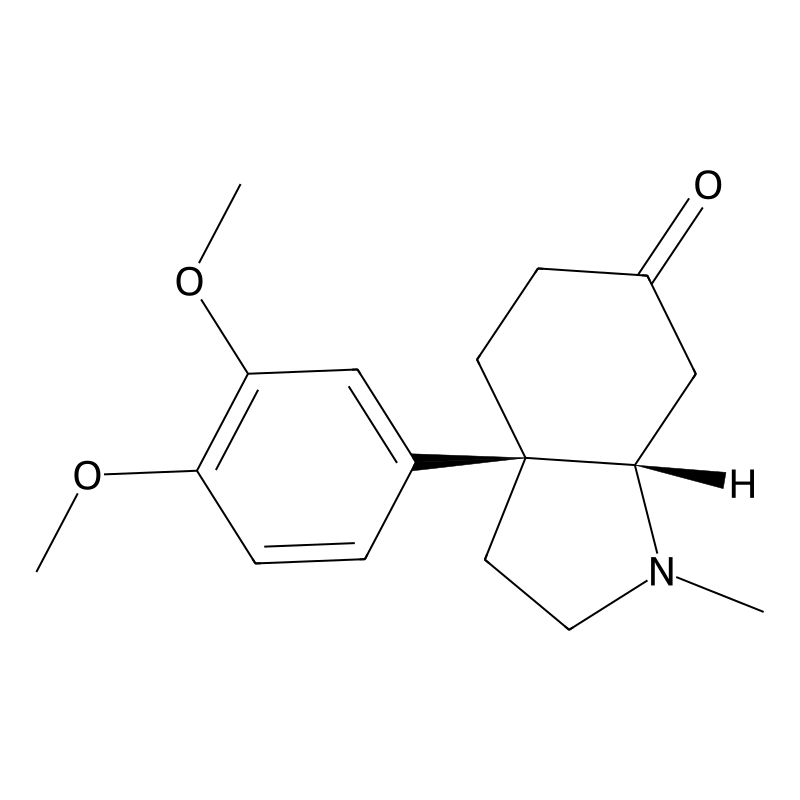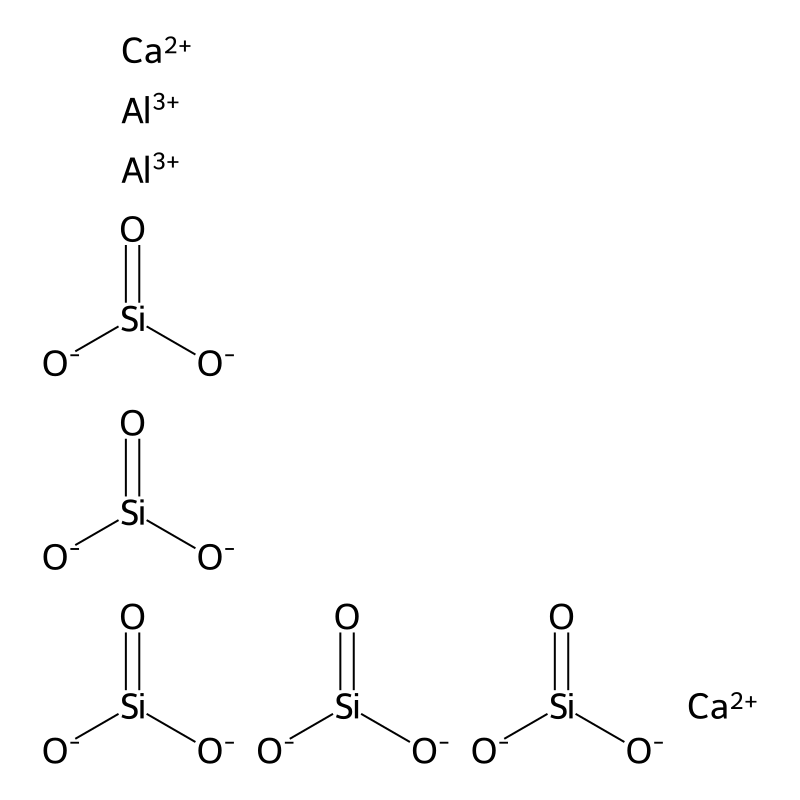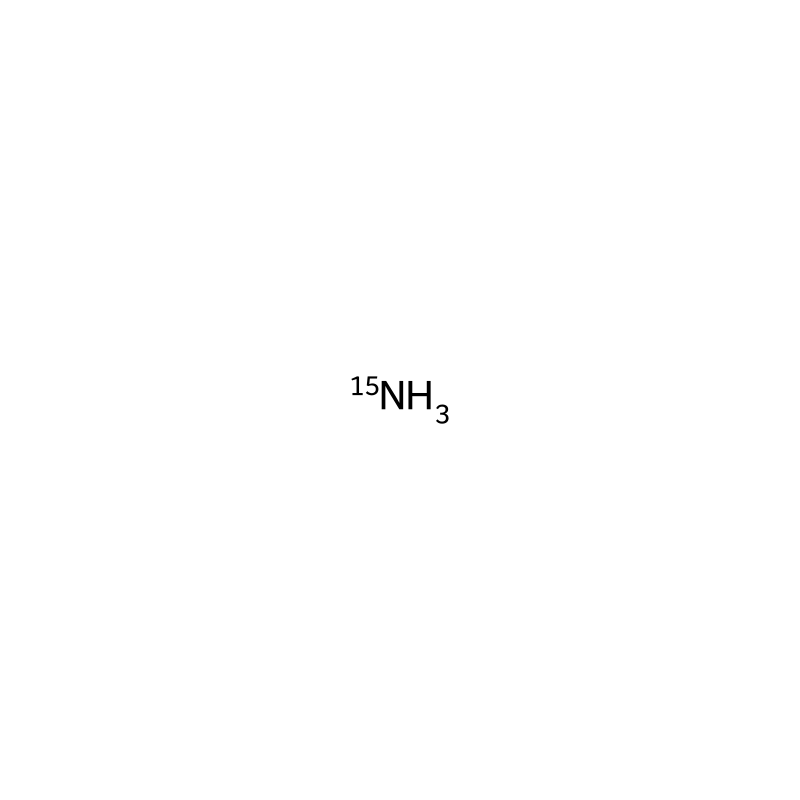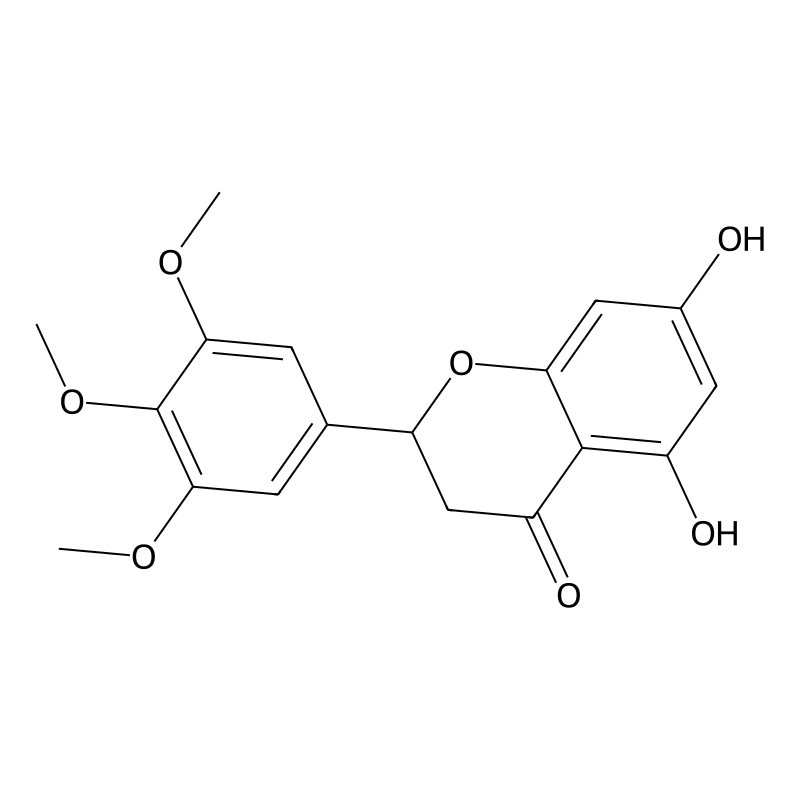Ginsenoside RG1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Neurological Diseases
Field: Neurology
Cancer Treatment
Field: Oncology
Application: Ginsenoside Rg1 has been found to enhance the anti-cancer functions of granulocytes inhibited by noradrenaline.
Methods: Ginsenoside Rg1 was tested for its immunoprotective effect on granulocytes in vitro and ex vivo.
Healthy Aging and Stress Responses
Field: Gerontology
Application: Ginsenoside extract from ginseng, including Rg1, has been found to extend lifespan and health span.
Methods: The protective effect of ginsenoside extract in healthy aging and stress responses was investigated.
Cardiovascular Diseases
Field: Cardiology
Application: Ginsenoside Rg1 can be used to treat myocardial ischemia, long QT syndrome, and atherosclerosis.
Results: The use of Ginsenoside Rg1 has shown promise in the treatment of these cardiovascular conditions.
Diabetes Treatment
Field: Endocrinology
Application: Ginsenoside Rg1 has shown potential in the treatment of diabetes.
Immune System Enhancement
Field: Immunology
Application: Ginsenoside Rg1 has been found to enhance the immune system.
Ginsenoside Rg1 is a bioactive compound belonging to the class of ginsenosides, which are steroid glycosides and triterpene saponins found primarily in the roots of Panax ginseng. Its chemical formula is , and it is characterized by a tetracyclic triterpenoid structure. Ginsenoside Rg1 is notable for its diverse pharmacological properties, including neuroprotective, anti-aging, cardioprotective, hypoglycemic, hepatoprotective, and gastroprotective effects . It is particularly recognized for enhancing cognitive function and memory, making it a subject of interest in nootropic research .
The mechanism of action of Ginsenoside Rg1 is still under investigation, but research suggests it may exert its effects through various pathways, including:
- Antioxidant activity: Ginsenoside Rg1 may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
- Modulation of neurotransmitters: It may influence the levels and activity of neurotransmitters like acetylcholine and dopamine, potentially impacting cognitive function and memory.
- Regulation of gene expression: Ginsenoside Rg1 might interact with specific genes and signaling pathways, affecting various cellular processes.
Ginsenoside Rg1 exhibits a wide range of biological activities:
- Neuroprotective Effects: It enhances learning and memory by modulating dopamine release and vesicular storage during neurotransmission .
- Cardioprotective Properties: Ginsenoside Rg1 has been shown to improve heart function and reduce oxidative stress .
- Anti-inflammatory Effects: It can inhibit inflammatory responses, contributing to its hepatoprotective effects .
- Metabolic Regulation: Ginsenoside Rg1 has hypoglycemic effects, making it beneficial for managing blood sugar levels .
These activities are attributed to its ability to interact with various cellular pathways and receptors, including estrogen-like activity that influences synaptic plasticity .
The synthesis of Ginsenoside Rg1 can be achieved through several methods:
- Extraction from Natural Sources: The primary method involves extracting Ginsenoside Rg1 from the roots of Panax ginseng using solvents like ethanol or methanol. This method captures the compound along with other ginsenosides.
- Chemical Synthesis: Synthetic approaches involve the use of
Research on the interactions of Ginsenoside Rg1 reveals its complex pharmacokinetics. It has been shown to interact with various biological systems:
- Neurotransmitter Systems: Ginsenoside Rg1 modulates dopamine storage and release, influencing cognitive functions .
- Immune Response: Studies indicate that it can enhance immune responses when combined with adjuvants like aluminum hydroxide .
- Drug Interactions: As a bioactive compound, it may influence the pharmacodynamics of other drugs due to its effects on metabolic pathways .
Ginsenoside Rg1 shares structural similarities with several other ginsenosides but exhibits unique biological activities. Here are some similar compounds:
| Compound | Structure Type | Unique Properties |
|---|---|---|
| Ginsenoside Re | Tetracyclic triterpenoid | Known for its anti-inflammatory effects |
| Ginsenoside Rd | Tetracyclic triterpenoid | Exhibits stronger hypoglycemic effects |
| Ginsenoside Rb1 | Tetracyclic triterpenoid | Known for its immunomodulatory effects |
Ginsenoside Rg1 stands out due to its specific enhancement of cognitive function and memory improvement compared to these similar compounds. Its ability to modulate neurotransmitter release further differentiates it from others within the ginsenoside family .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Metabolism Metabolites
Dates
2: Zhu G, Wang Y, Li J, Wang J. Chronic treatment with ginsenoside Rg1 promotes memory and hippocampal long-term potentiation in middle-aged mice. Neuroscience. 2015 Apr 30;292:81-9. doi: 10.1016/j.neuroscience.2015.02.031. Epub 2015 Feb 25. PubMed PMID: 25724866.
3: Wang X, Wang C, Pu F, Lin P, Qian T. Metabolite profiling of ginsenoside Rg1 after oral administration in rat. Biomed Chromatogr. 2014 Oct;28(10):1320-4. doi: 10.1002/bmc.3164. Epub 2014 Feb 26. PubMed PMID: 24616108.
4: Yu HT, Zhen J, Pang B, Gu JN, Wu SS. Ginsenoside Rg1 ameliorates oxidative stress and myocardial apoptosis in streptozotocin-induced diabetic rats. J Zhejiang Univ Sci B. 2015 May;16(5):344-54. doi: 10.1631/jzus.B1400204. PubMed PMID: 25990051; PubMed Central PMCID: PMC4432986.
5: Yu M, Yu X, Guo D, Yu B, Li L, Liao Q, Xing R. Ginsenoside Rg1 attenuates invasion and migration by inhibiting transforming growth factor-β1-induced epithelial to mesenchymal transition in HepG2 cells. Mol Med Rep. 2015 Apr;11(4):3167-73. doi: 10.3892/mmr.2014.3098. Epub 2014 Dec 16. PubMed PMID: 25515352.
6: Lee SY, Jeong JJ, Eun SH, Kim DH. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis. Eur J Pharmacol. 2015 Sep 5;762:333-43. doi: 10.1016/j.ejphar.2015.06.011. Epub 2015 Jun 6. PubMed PMID: 26054809.
7: Zhu J, Mu X, Zeng J, Xu C, Liu J, Zhang M, Li C, Chen J, Li T, Wang Y. Ginsenoside Rg1 prevents cognitive impairment and hippocampus senescence in a rat model of D-galactose-induced aging. PLoS One. 2014 Jun 30;9(6):e101291. doi: 10.1371/journal.pone.0101291. eCollection 2014. PubMed PMID: 24979747; PubMed Central PMCID: PMC4076296.
8: Kwok HH, Chan LS, Poon PY, Yue PY, Wong RN. Ginsenoside-Rg1 induces angiogenesis by the inverse regulation of MET tyrosine kinase receptor expression through miR-23a. Toxicol Appl Pharmacol. 2015 Sep 15;287(3):276-83. doi: 10.1016/j.taap.2015.06.014. Epub 2015 Jun 23. PubMed PMID: 26115870.
9: Jiang GZ, Li JC. Protective effects of ginsenoside Rg1 against colistin sulfate-induced neurotoxicity in PC12 cells. Cell Mol Neurobiol. 2014 Mar;34(2):167-72. doi: 10.1007/s10571-013-9998-4. Epub 2013 Oct 30. PubMed PMID: 24170279.
10: Li CP, Zhang MS, Liu J, Geng S, Li J, Zhu JH, Zhang YY, Jia YY, Wang L, Wang SH, Wang YP. [Research of anti-aging mechanism of ginsenoside Rg1 on brain]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(22):4442-7. Chinese. PubMed PMID: 25850282.
11: Liu Z, Qi Y, Cheng Z, Zhu X, Fan C, Yu SY. The effects of ginsenoside Rg1 on chronic stress induced depression-like behaviors, BDNF expression and the phosphorylation of PKA and CREB in rats. Neuroscience. 2016 May 13;322:358-69. doi: 10.1016/j.neuroscience.2016.02.050. Epub 2016 Feb 27. PubMed PMID: 26926964.
12: Zhou Q, Jiang L, Xu C, Luo D, Zeng C, Liu P, Yue M, Liu Y, Hu X, Hu H. Ginsenoside Rg1 inhibits platelet activation and arterial thrombosis. Thromb Res. 2014 Jan;133(1):57-65. doi: 10.1016/j.thromres.2013.10.032. Epub 2013 Oct 25. PubMed PMID: 24196231.
13: He Q, Sun J, Wang Q, Wang W, He B. Neuroprotective effects of ginsenoside Rg1 against oxygen-glucose deprivation in cultured hippocampal neurons. J Chin Med Assoc. 2014 Mar;77(3):142-9. doi: 10.1016/j.jcma.2014.01.001. Epub 2014 Feb 16. PubMed PMID: 24548377.
14: Li YB, Wang Y, Tang JP, Chen D, Wang SL. Neuroprotective effects of ginsenoside Rg1-induced neural stem cell transplantation on hypoxic-ischemic encephalopathy. Neural Regen Res. 2015 May;10(5):753-9. doi: 10.4103/1673-5374.156971. PubMed PMID: 26109949; PubMed Central PMCID: PMC4468766.
15: Wang P, Wei X, Zhang F, Yang K, Qu C, Luo H, He L. Ginsenoside Rg1 of Panax ginseng stimulates the proliferation, odontogenic/osteogenic differentiation and gene expression profiles of human dental pulp stem cells. Phytomedicine. 2014 Jan 15;21(2):177-83. doi: 10.1016/j.phymed.2013.08.021. Epub 2013 Sep 25. PubMed PMID: 24075212.
16: Bao S, Zou Y, Wang B, Li Y, Zhu J, Luo Y, Li J. Ginsenoside Rg1 improves lipopolysaccharide-induced acute lung injury by inhibiting inflammatory responses and modulating infiltration of M2 macrophages. Int Immunopharmacol. 2015 Sep;28(1):429-34. doi: 10.1016/j.intimp.2015.06.022. Epub 2015 Jun 27. PubMed PMID: 26122136.
17: Zhao BS, Liu Y, Gao XY, Zhai HQ, Guo JY, Wang XY. Effects of ginsenoside Rg1 on the expression of toll-like receptor 3, 4 and their signalling transduction factors in the NG108-15 murine neuroglial cell line. Molecules. 2014 Oct 22;19(10):16925-36. doi: 10.3390/molecules191016925. PubMed PMID: 25340298.
18: Xie CL, Wang WW, Xue XD, Zhang SF, Gan J, Liu ZG. A systematic review and meta-analysis of Ginsenoside-Rg1 (G-Rg1) in experimental ischemic stroke. Sci Rep. 2015 Jan 20;5:7790. doi: 10.1038/srep07790. PubMed PMID: 25600516; PubMed Central PMCID: PMC5379000.
19: Li D, Wang J, Hou J, Fu J, Chang D, Bensoussan A, Liu J. Ginsenoside Rg1 protects starving H9c2 cells by dissociation of Bcl-2-Beclin1 complex. BMC Complement Altern Med. 2016 May 26;16:146. doi: 10.1186/s12906-016-1112-2. PubMed PMID: 27228978; PubMed Central PMCID: PMC4881172.
20: Zhou Y, Li HQ, Lu L, Fu DL, Liu AJ, Li JH, Zheng GQ. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression. Phytomedicine. 2014 Jun 15;21(7):998-1003. doi: 10.1016/j.phymed.2013.12.005. Epub 2014 Jan 22. PubMed PMID: 24462216.








